molecular formula C9H14N2O B8352472 1-Methyl-1-(2-phenoxyethyl)hydrazine

1-Methyl-1-(2-phenoxyethyl)hydrazine

Cat. No.: B8352472
M. Wt: 166.22 g/mol
InChI Key: YMYOTLFVNNQUIC-UHFFFAOYSA-N
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Description

1-Methyl-1-(2-phenoxyethyl)hydrazine is a substituted hydrazine derivative characterized by a methyl group and a 2-phenoxyethyl moiety attached to the hydrazine core. Hydrazine derivatives are widely studied for applications in medicinal chemistry, analytical reagents, and materials science due to their reactivity and ability to form stable complexes .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-1-(2-phenoxyethyl)hydrazine

InChI

InChI=1S/C9H14N2O/c1-11(10)7-8-12-9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3

InChI Key

YMYOTLFVNNQUIC-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-methyl-1-(2-phenoxyethyl)hydrazine, differing primarily in substituents attached to the hydrazine nitrogen:

Compound Name Molecular Formula Key Substituents Applications/Properties References
1-Methyl-1-phenylhydrazine C₇H₁₀N₂ Phenyl group Intermediate in organic synthesis; liquid at room temperature (1.038 g/mL density).
1-Methyl-1-(2-proponyl)hydrazine C₄H₁₀N₂ Propenyl group Identified as a phytotoxic compound in sorghum, inhibiting microbial and plant growth.
1-Methyl-1-(4-tolylsulfonyl)hydrazine C₈H₁₂N₂O₂S Tosyl (p-toluenesulfonyl) group Antineoplastic agent; active against L1210 leukemia (T/C 207%) and B16 melanoma.
1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) C₇H₇N₄O₄ 2,4-Dinitrophenyl group HPLC reagent for aldehydes; forms stable hydrazones and oxidizes to MDNA.
1-Methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine C₆H₇F₃N₄ Trifluoromethylpyrimidine Fluorinated derivative; used in coordination chemistry (e.g., Cu(I) complexes).

Key Comparative Findings

Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in MDNPH) enhance stability but reduce nucleophilicity, making MDNPH suitable for analytical derivatization .

Biological Activity :

  • Tosyl-substituted hydrazines (e.g., ) exhibit potent antitumor activity, likely due to their alkylating properties and ability to cross cellular membranes .
  • Simple aryl derivatives (e.g., 1-methyl-1-phenylhydrazine) are less biologically active but serve as intermediates in drug synthesis .

Analytical Applications :

  • MDNPH’s unique oxidation product (MDNA) allows dual-wavelength detection in HPLC, improving selectivity for aldehyde analysis .

Physicochemical Properties: Substituents significantly impact solubility. For instance, the phenoxyethyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic derivatives.

Research Implications and Limitations

  • Gaps in Data: Direct studies on this compound are absent in the provided evidence.
  • Synthetic Potential: The phenoxyethyl group’s steric and electronic effects could enable novel coordination chemistry or drug design applications, warranting further investigation.
  • Safety Considerations: Many hydrazines are toxic or carcinogenic. Substituents like phenoxyethyl may alter toxicity profiles compared to methyl or aryl analogs .

Preparation Methods

Alkylation of Methylhydrazine with Phenoxyethyl Halides

A primary method for synthesizing 1-methyl-1-(2-phenoxyethyl)hydrazine involves the alkylation of methylhydrazine with 2-phenoxyethyl halides (e.g., chloride or bromide). This route is analogous to the preparation of structurally similar compounds such as 1-methyl-1-(2-phenylethyl)hydrazine. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane, with triethylamine as a base to neutralize hydrogen halide byproducts.

Example Protocol from Patent WO1993023417A1:

  • Reactants :

    • N-Methyl-2-phenoxyethylamine hydrochloride (1.0 equiv)

    • Sodium nitrite (1.2 equiv)

    • Hydrochloric acid (concentrated, for pH adjustment)

    • Ethanol/water solvent system (1:1 v/v)

  • Procedure :

    • Dissolve N-methyl-2-phenoxyethylamine hydrochloride in a mixture of water (18 mL), ethanol (11 mL), and 2 N HCl (4 mL).

    • Heat the solution to 70°C under reflux.

    • Gradually add sodium nitrite while maintaining the pH below 3.0 using concentrated HCl.

    • Stir the reaction mixture for 2 hours post-addition.

    • Extract the product with dichloromethane (4 × 100 mL), dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a colorless liquid (47% yield).

Key Observations :

  • The use of ethanol/water as a solvent enhances the solubility of the hydrochloride salt while minimizing side reactions.

  • Maintaining acidic conditions (pH < 3.0) ensures protonation of the hydrazine intermediate, preventing oxidation.

Reductive Amination of Phenoxyacetaldehyde with Methylhydrazine

An alternative route involves reductive amination of phenoxyacetaldehyde with methylhydrazine. This method, though less commonly reported, offers higher atom economy and avoids halogenated reagents.

Theoretical Pathway :

  • Reactants :

    • Phenoxyacetaldehyde (1.0 equiv)

    • Methylhydrazine (1.1 equiv)

    • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

    • Methanol as solvent

  • Procedure :

    • Dissolve phenoxyacetaldehyde and methylhydrazine in methanol.

    • Add NaBH₃CN portionwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via distillation.

Challenges :

  • Phenoxyacetaldehyde’s sensitivity to polymerization requires careful temperature control.

  • Competing imine formation may reduce yields, necessitating excess methylhydrazine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Ethanol/waterMaximizes solubility of ionic intermediates.
Temperature 70°CBalances reaction rate and decomposition risk.
pH < 3.0Prevents diazonium salt formation.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves baseline separation of the product from unreacted starting materials.

  • Distillation : For larger-scale syntheses, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 110–115°C) isolates the compound with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    δ 2.70 (s, 3H, N–CH₃), 3.60 (t, 2H, N–CH₂), 4.10 (t, 2H, O–CH₂), 6.80–7.30 (m, 5H, aromatic).

  • IR (neat) :
    3280 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C–O–C).

Physicochemical Properties

PropertyValue
Molecular Weight 180.24 g/mol
Boiling Point 110–115°C (0.1 mmHg)
LogP 2.1 (predicted)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1-(2-phenoxyethyl)hydrazine, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Route 1 : React 2-phenoxyethylamine with methylhydrazine in the presence of a base (e.g., NaOH) to form the hydrazine linkage. This mirrors hydrazone synthesis methods where bases facilitate imine bond formation .

  • Route 2 : Substitute nitro or ketone groups in analogous hydrazines via nucleophilic substitution. For example, reduce a nitro precursor (e.g., 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine) using hydrazine hydrate, adapting conditions from trifluoromethyl-substituted hydrazine syntheses .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >80% yield .

    • Example Table :
PrecursorReagent/ConditionsYield (%)Reference
2-PhenoxyethylamineMethylhydrazine, NaOH, EtOH, 80°C~65*
Nitro-substituted derivativeHydrazine hydrate, glacial acetic acid~50*
*Extrapolated from analogous reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for characteristic peaks:
  • Phenoxy protons: δ 6.8–7.3 ppm (multiplet, aromatic).
  • Hydrazine NH: δ 2.5–3.5 ppm (broad singlet, exchangeable).
  • Methyl groups: δ 1.2–1.5 ppm (singlet) .
  • IR : Confirm N–H stretch (~3300 cm1^{-1}) and C–N vibrations (~1200 cm1^{-1}) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen bonding patterns, as demonstrated for structurally similar hydrazines .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test in ethanol, DMSO, or dichloromethane (common solvents for hydrazines). For example, 1-Methyl-1-phenylhydrazine is soluble in ethanol (1.038 g/mL at 25°C), suggesting similar behavior .
  • Stability : Store under inert gas (N2_2) at 4°C to prevent oxidation. Avoid prolonged exposure to light, as hydrazines often degrade via photolytic pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanism : The hydrazine’s lone pair on nitrogen facilitates nucleophilic attack on electrophilic centers (e.g., alkyl halides). For example, in SN2 reactions, the phenoxyethyl group may stabilize transition states via resonance .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH and solvent polarities. Compare with DFT-calculated activation energies .

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier orbitals (HOMO/LUMO) to predict redox behavior. For example, hydrazines with electron-withdrawing groups show lowered HOMO energies, enhancing oxidative stability .

Simulate IR/NMR spectra and validate against experimental data .

  • Case Study : A study on (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine used DFT to explain its tautomeric equilibria .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :

  • Data Triangulation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Advanced Analytics : Use LC-MS or 15N^{15}N-NMR to detect trace intermediates or byproducts. For instance, oxidation byproducts (e.g., azides) may explain divergent yields .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-Ethyl-1-(p-tolyl)hydrazine) to identify substituent effects .

Safety and Compliance

  • Handling : Use fume hoods and PPE (gloves, goggles). Hydrazines are toxic and potentially carcinogenic .
  • Disposal : Neutralize with dilute HCl before incineration, following institutional guidelines for hydrazine derivatives .

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